molecular formula C10H13BrN2O2S B7046159 N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B7046159
M. Wt: 305.19 g/mol
InChI Key: KBOGERBPSRZIOV-UHFFFAOYSA-N
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Description

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a cyclopropane ring via a sulfonamide linkage

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-10(3-4-10)16(14,15)13-7-8-2-5-12-9(11)6-8/h2,5-6,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGERBPSRZIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NCC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated to introduce a bromine atom at the 2-position.

    Formation of the Sulfonamide Linkage: The brominated pyridine is then reacted with a sulfonamide precursor to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions, followed by cyclopropanation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and cyclopropane moieties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed under mild to moderate heating conditions.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced sulfonamide derivatives and cyclopropane ring-opened products.

Scientific Research Applications

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in medicinal chemistry.

    4-(Bromomethyl)pyridine: This compound is structurally similar and is used in the synthesis of various organic molecules.

Uniqueness

N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of a bromopyridine moiety with a cyclopropane ring and a sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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